molecular formula C11H9ClN4S B12893676 2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide

2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide

Cat. No.: B12893676
M. Wt: 264.73 g/mol
InChI Key: CGJGGSPYFVUYDS-MKMNVTDBSA-N
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Description

2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide: is a mouthful, but its structure holds promise. Let’s break it down:

    Chemical Formula: C₁₁H₉ClN₄S

    Molecular Weight: 264.73 g/mol

    Synonyms: Hydrazinecarbothioamide, 2-[(2-chloro-3-quinolinyl)methylene]

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its intriguing structure combines a quinoline core with a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One notable method involves condensation reactions. For instance, the reaction of hydrazono-quinolines with substituted carboxylic acids in DMF yields the corresponding amides . The exact conditions and reagents may vary, but this approach provides access to our target compound.

Industrial Production:: While industrial-scale production specifics are scarce, laboratories can synthesize it using established methods. Researchers often optimize these routes for efficiency and yield.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, transforming functional groups.

    Reduction: Reduction processes can modify the quinoline or hydrazinecarbothioamide portions.

    Substitution: Substituents can be introduced or replaced on the quinoline ring.

Common Reagents and Conditions::

    DMF (Dimethylformamide): A versatile solvent for condensation reactions.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Facilitates amide bond formation.

    TEA (Triethylamine): Often used as a base in organic synthesis.

Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Exploring these reactions further reveals exciting possibilities.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use it as a building block for more complex molecules.

    Heterocyclic Chemistry: Its quinoline scaffold contributes to diverse heterocyclic systems.

Biology and Medicine::

    Antimicrobial Properties: Quinoline derivatives often exhibit antimicrobial activity.

    Anticancer Potential: Some quinolines show promise as anticancer agents.

Industry::

    Dyes and Pigments: Quinolines find applications in dyes and pigments.

    Pharmaceuticals: The compound’s structural features make it relevant for drug discovery.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways crucial for biological processes.

Properties

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

[(E)-(2-chloroquinolin-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H9ClN4S/c12-10-8(6-14-16-11(13)17)5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,13,16,17)/b14-6+

InChI Key

CGJGGSPYFVUYDS-MKMNVTDBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=S)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=S)N

Origin of Product

United States

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